molecular formula C16H23N3O2 B2830989 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane CAS No. 2034619-36-6

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane

Cat. No.: B2830989
CAS No.: 2034619-36-6
M. Wt: 289.379
InChI Key: JSPKRBLCHSVWMV-UHFFFAOYSA-N
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Description

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane is a versatile chemical compound used in scientific research. It offers promising applications in drug discovery and development due to its unique structural properties and potential therapeutic effects.

Preparation Methods

The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane involves multiple steps. One common synthetic route includes the reaction of 2-(cyclopropylmethoxy)pyridine with 4-methyl-1,4-diazepane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate for constructing complex molecular architectures due to its reactive functional groups.

    Protein Kinase Inhibition: The compound has been evaluated for its potential as a protein kinase inhibitor, crucial for developing cancer therapeutics.

    Molecular Docking Studies: It is used in molecular docking studies to explore its binding affinities and interactions with various biological targets, aiding in drug design.

    Catalysis Research: The compound is used in catalysis research to develop new catalytic systems due to its ability to stabilize transition states and activate substrates.

    Supramolecular Chemistry: It is examined for its role in the formation of novel molecular assemblies and networks.

Mechanism of Action

The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of protein kinases, preventing their phosphorylation activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methyl-1,4-diazepane can be compared with similar compounds such as:

    N-(4-Pyridinyl)-N-methyldithiocarbamate methyl 2-propionate: This compound also contains a pyridine ring and exhibits similar reactivity in organic synthesis.

    N-methyl-5-(4-pyridinyl)thiophen-2-yl)methanamine: Another compound with a pyridine ring, used in various chemical reactions and research applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential therapeutic effects.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-18-7-2-8-19(10-9-18)16(20)14-5-6-17-15(11-14)21-12-13-3-4-13/h5-6,11,13H,2-4,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPKRBLCHSVWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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